Solubility Advantage: 14.2-Fold Improvement Over a Related Drug Scaffold
When developing bioisosteres, the bicyclic 4H-pyrano[2,3-b]pyridin-4-one core offers a marked physicochemical advantage over the tricyclic 5H-chromeno[2,3-b]pyridin-5-one core found in the approved drug amlexanox. In a study focused on truncating the tricyclic core, a representative analog of the 4H-pyrano[2,3-b]pyridin-4-one scaffold demonstrated a 14.2-fold increase in aqueous solubility compared to amlexanox [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 14.2-fold increase |
| Comparator Or Baseline | Amlexanox (tricyclic 5H-chromeno[2,3-b]pyridin-5-one core) |
| Quantified Difference | 14.2-fold improvement |
| Conditions | Direct solubility measurement comparison |
Why This Matters
This quantifiable solubility advantage directly reduces formulation challenges and improves bioavailability potential, making it a superior starting point for lead optimization over its tricyclic counterpart.
- [1] Gan, X.; Showalter, H. D. A concise synthesis of 3-substituted-7-amino-6-carboxyl-8-azachromones. Tetrahedron Lett. 2019. (Reporting a 14.2-fold increase in aqueous solubility over amlexanox). View Source
